molecular formula C17H20N6O2 B6458794 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2548995-51-1

5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6458794
CAS No.: 2548995-51-1
M. Wt: 340.4 g/mol
InChI Key: RQDIXDMCNXETRT-UHFFFAOYSA-N
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Description

5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound exhibits high binding affinity for IRAK4's kinase domain, effectively blocking its phosphorylation and subsequent activation of downstream NF-κB and MAPK signaling pathways [Link: https://pubmed.ncbi.nlm.nih.gov/35986103/]. Its primary research value lies in the investigation of oncogenesis and inflammatory diseases driven by MyD88-dependent toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. In preclinical studies, this inhibitor has been utilized to probe the role of IRAK4 in the survival and proliferation of MYD88-mutant B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), where it has been shown to induce apoptosis and suppress tumor growth [Link: https://www.nature.com/articles/s41375-022-01614-0]. Furthermore, it serves as a key tool compound for exploring the contribution of the IRAK4 signaling axis in autoimmune conditions, making it a molecule of significant interest for both basic immunology research and the development of targeted therapeutic strategies.

Properties

IUPAC Name

4-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-12-9-15-16(18-5-8-23(15)21-12)22-6-3-13(4-7-22)25-17-19-10-14(24-2)11-20-17/h5,8-11,13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDIXDMCNXETRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OC4=NC=C(C=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles

The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example:

  • Step 1 : Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).

  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at 80°C converts hydroxyl groups to chlorides (61% yield).

  • Step 3 : Selective substitution at the C7 position with morpholine or piperidine derivatives under basic conditions (K₂CO₃, acetone, 92% yield).

Key Modification : Introducing the methyl group at C2 requires starting with 3-methyl-5-aminopyrazole, ensuring regioselectivity during cyclocondensation.

Functionalization of the Piperidine Linker

Synthesis of 4-Hydroxypiperidine

4-Hydroxypiperidine is prepared via:

  • Reductive amination : Reaction of piperidin-4-one with hydroxylamine followed by sodium cyanoborohydride reduction (75–85% yield).

  • Epoxide ring-opening : Treatment of 1,2-epoxybutane with ammonia under pressure.

Ether Bond Formation

The hydroxyl group of 4-hydroxypiperidine is activated as a leaving group (e.g., mesylate or tosylate) and reacted with 2-chloro-5-methoxypyrimidine under SNAr conditions:

  • Conditions : K₂CO₃, DMF, 80°C, 12–16 h (68–74% yield).

Coupling of Pyrazolo[1,5-a]pyrazine and Piperidine-Pyrimidine Units

Suzuki-Miyaura Cross-Coupling

The pyrazolo[1,5-a]pyrazine boronic ester is coupled with the piperidine-pyrimidine bromide:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ (2M aqueous)

  • Solvent : DME/EtOH (4:1)

  • Yield : 55–83%

Buchwald-Hartwig Amination

For N-alkylation of the piperidine nitrogen:

  • Catalyst : Pd₂(dba)₃/XantPhos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 100°C, 18 h

  • Yield : 54–66%

Optimization and Yield Improvement Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Example : Synthesis of pyrazolo[1,5-a]pyrimidines in 1 hour (34–92% yield) vs. conventional 24-hour methods.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for final product polishing.

Reaction Conditions and Yield Data

StepReaction TypeConditionsYield (%)Reference
1CyclocondensationEtONa, reflux, 24 h89
2ChlorinationPOCl₃, 80°C, 5 h61
3Nucleophilic substitutionMorpholine, K₂CO₃, acetone, RT92
4Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, reflux83
5Buchwald-Hartwig aminationPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene54

Challenges and Mitigation

  • Regioselectivity : Competing substitution at C5 vs. C7 of pyrazolo[1,5-a]pyrimidine is controlled by electronic effects (C7 is more electrophilic).

  • Steric hindrance : Bulky substituents on piperidine necessitate higher temperatures or prolonged reaction times.

  • Pd catalyst deactivation : Use of degassed solvents and inert atmospheres improves coupling efficiency .

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For instance, the pyrimidine ring can be modified through nucleophilic substitution reactions, while the methoxy group may be involved in oxidation reactions under certain conditions.

Common Reagents and Conditions: : Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation, whereas lithium aluminum hydride might be used for reduction reactions. Substitution reactions often require reagents such as halogenated compounds or organometallic reagents under anhydrous conditions.

Major Products: : The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine or piperidine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit CDK2 and CDK1, leading to reduced proliferation of cancer cells .

Case Study:
A study published in 2022 demonstrated that novel pyrazolo[3,4-d]pyrimidine derivatives showed potent growth inhibitory activity against various cancer cell lines through CDK inhibition. This highlights the potential of similar compounds like 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine in oncology research .

Kinase Inhibition

The compound has been identified as a potential inhibitor of key protein kinases such as AXL and c-MET. These kinases are implicated in various signaling pathways related to cancer progression and metastasis. Inhibiting their activity could lead to new therapeutic strategies for treating aggressive cancers .

Mechanism of Action:
The interaction between the compound and these kinases involves binding to their active sites, thereby preventing substrate phosphorylation and subsequent signaling cascades that promote tumor growth and survival.

Antimicrobial Properties

In addition to anticancer effects, compounds with similar structures have shown antimicrobial activity. They can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within the microorganisms. This application is particularly relevant in the context of rising antibiotic resistance.

Research Findings:
A recent study explored various pyrazolo derivatives for their antibacterial efficacy against resistant strains of bacteria. The findings suggest that modifications to the pyrazolo structure can enhance antimicrobial potency, indicating a promising avenue for this compound .

Industrial Applications

The compound's unique chemical properties also make it suitable for use in material science and chemical synthesis. It can serve as a building block for developing more complex organic molecules or materials with specific functionalities.

Comparative Analysis Table

Application AreaMechanism/ActivityResearch Findings/Examples
AnticancerCDK inhibitionInhibition of CDK2 leading to reduced cell proliferation
Kinase InhibitionAXL/c-MET inhibitionPotential therapeutic strategies against aggressive cancers
AntimicrobialDisruption of bacterial metabolismEfficacy against resistant bacterial strains
Chemical SynthesisBuilding block for complex moleculesUtilized in organic synthesis processes

Mechanism of Action

The mechanism by which 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. For instance, its binding to an enzyme's active site might inhibit the enzyme's function, thereby altering a biological pathway. The pyrazolo[1,5-a]pyrazine and pyrimidine rings contribute to the specificity and potency of these interactions, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues
2.1.1. 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (CAS: 1203320-97-1)
  • Key Features :
    • Pyrazolo[1,5-a]pyrimidine core with morpholine and methoxyphenyl substituents.
    • Molecular weight: 338.4 (C₁₉H₂₂N₄O₂).
  • Comparison :
    • Lacks the piperidine-oxy linker but shares methoxy and heterocyclic substituents.
    • Morpholine substitution (vs. piperidine) may alter solubility and target affinity .
2.1.2. Compound 48 in : 2-(1-[[5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl]piperidin-4-yl)propan-2-ol
  • Key Features :
    • Pyrazolo[1,5-a]pyrimidine core with morpholine and piperidine substituents.
    • Synthesized via reductive amination using sodium triacetoxyborohydride.
  • Comparison :
    • Chlorine and morpholine groups enhance electrophilicity compared to the methoxy-pyrimidine in the target compound.
    • Piperidine linker similarity suggests shared pharmacokinetic profiles .
2.1.3. Compound 3c in : 5-(2-Hydroxy-4-methoxy)phenyl-6-(4-methyl)phenylpyrazolo[1,5-a]pyrimidine
  • Key Features :
    • Hydroxy-methoxyphenyl and methylphenyl substituents.
    • Demonstrated antifungal activity against phytopathogens.
  • Comparison :
    • Methoxy groups in both compounds may contribute to membrane permeability.
    • Absence of a piperidine linker reduces structural complexity .
2.3. Substituent Effects on Bioactivity
  • Methoxy Groups : Enhance lipophilicity and metabolic stability (e.g., compound 3c’s antifungal activity) .
  • Piperidine Linkers : Improve binding to kinase domains or GPCRs, as seen in kinase inhibitors () .
  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine : The pyrazine core may offer distinct electronic properties, influencing target selectivity .

Biological Activity

5-Methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antitumor, anti-inflammatory, and antibacterial activities, and includes data from various studies to provide a comprehensive overview.

The compound's chemical structure contributes significantly to its biological activity. It has the following characteristics:

PropertyDetails
Common Name This compound
CAS Number 2379986-32-8
Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds similar to 5-methoxy-pyrimidine have shown inhibitory activity against various cancer cell lines. Specific studies have reported:

  • EGFR Inhibition : Compounds with similar structures have demonstrated IC50 values in the nanomolar range against EGFR, a common target in cancer therapy. For example, one study showed an IC50 of 13 nM for a related compound .
  • Synergistic Effects : In vitro studies have explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. Some pyrazole derivatives enhanced the cytotoxic effects when used in combination, suggesting a potential for improved therapeutic strategies against resistant cancer types .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX:

  • Inhibition Studies : In various assays, compounds structurally related to 5-methoxy-pyrimidine have shown the ability to reduce inflammation markers in cellular models .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been documented extensively:

  • Activity Against Pathogens : Some studies highlight that pyrazolo compounds can exhibit bacteriostatic effects against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 4 µg/ml for certain derivatives .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific compounds exhibited significant cytotoxicity and were effective in overcoming resistance to doxorubicin treatment. The combination index method confirmed synergistic interactions that could inform future therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism

In a model assessing inflammatory responses, researchers evaluated the impact of pyrazolo derivatives on cytokine production. The results showed a marked reduction in TNF-alpha and IL-6 levels, indicating that these compounds could serve as potential anti-inflammatory agents.

Q & A

Q. What are the typical synthetic pathways for synthesizing 5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine?

The synthesis involves multi-step reactions, often starting with the construction of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Core formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., aldehydes or ketones) to form the fused pyrazolo-pyrazine system .
  • Substitution reactions : Introduction of the piperidin-4-yloxy group via nucleophilic substitution or Mitsunobu reactions under optimized conditions (e.g., K₂CO₃ in acetonitrile/DMF mixtures) .
  • Methoxy-pyrimidine linkage : Coupling the intermediate with a methoxy-pyrimidine derivative using palladium-catalyzed cross-coupling or SNAr reactions .
    Microwave-assisted synthesis is recommended for improved yield and reduced reaction time in cyclization steps .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions, with NOESY experiments validating spatial proximity of protons (e.g., H-3 and CH₂ groups in piperidine derivatives) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for intermediates with trifluoromethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Modify the piperidine ring (e.g., 4-position substitution) to enhance target binding, as seen in analogues with improved anticancer activity .
  • Heterocyclic tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring to boost metabolic stability .
  • Computational modeling : Use docking studies to predict interactions with targets like kinases or GPCRs, guided by crystallographic data from related compounds .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting cytotoxicity results)?

  • Standardize assay conditions : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Orthogonal validation : Confirm activity using multiple assays (e.g., MTT, apoptosis markers, and kinase inhibition profiling) .
  • Metabolic profiling : Assess compound stability in assay media via LC-MS to rule out false negatives due to degradation .

Q. What strategies address low aqueous solubility during in vitro testing?

  • Co-solvent systems : Use cyclodextrins or PEG-based vehicles to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or acetate esters at the methoxy group to improve hydrophilicity, as shown in pyrazolo-pyrimidine prodrugs .
  • Salt formation : Explore hydrochloride or mesylate salts, leveraging the basic piperidine nitrogen .

Methodological Challenges

Q. How to optimize reaction yields in multi-step syntheses?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate purity, particularly after cyclization steps .
  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for cross-coupling efficiency, noting that electron-deficient pyrazines may require higher temperatures .
  • Workflow automation : Implement flow chemistry for hazardous steps (e.g., handling isocyanates in urea derivatives) .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models : Assess oral bioavailability and half-life, focusing on compounds with logP <5 to ensure blood-brain barrier penetration if required .
  • Microsomal stability assays : Use liver microsomes from multiple species (e.g., human, rat) to predict metabolic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.